Catechol-13C6

Description

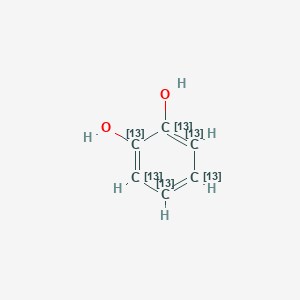

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Catechol-13C6: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of Catechol-13C6, a stable isotope-labeled compound essential for a range of advanced research applications. This document details its physical and spectroscopic characteristics, outlines its use in metabolic pathway analysis and as an internal standard in quantitative mass spectrometry, and provides illustrative experimental workflows.

Chemical Properties and Structure

This compound is a form of catechol (1,2-dihydroxybenzene) in which all six carbon atoms of the benzene ring are the 13C isotope. This isotopic enrichment makes it an invaluable tool for tracer studies and as an internal standard in analytical chemistry, as it is chemically identical to its unlabeled counterpart but distinguishable by its mass.

Structure:

The structure of this compound is a benzene ring with two hydroxyl (-OH) groups on adjacent carbon atoms (ortho positions). All six carbon atoms in the aromatic ring are 13C.

Molecular Formula: ¹³C₆H₆O₂

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of unlabeled catechol. The primary difference is its higher molecular weight due to the presence of the 13C isotopes.

| Property | Value | Reference |

| Molecular Weight | 116.07 g/mol | [1][2][3] |

| CAS Number | 115881-16-8 | [1][4][5] |

| Appearance | White to brown feathery crystals | [6] |

| Melting Point | 105 °C (221 °F; 378 K) | [7] |

| Boiling Point | 245.5 °C (473.9 °F; 518.6 K) | [7] |

| Solubility in Water | 43 g/100mL at 20 °C | [7] |

| Solubility in Organic Solvents | Very soluble in pyridine, alcohol, and ether. Soluble in chloroform and benzene. | [4][7][8] |

| Stability | Hygroscopic | [4] |

Spectroscopic Data

Due to the uniform 13C labeling, the spectroscopic data for this compound, particularly its ¹³C NMR and mass spectrum, are distinct from the unlabeled compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be similar to unlabeled catechol, showing a complex multiplet for the aromatic protons. However, the ¹³C-¹H coupling constants will be significantly larger.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is significantly enhanced due to the 100% abundance of ¹³C at each carbon position. The symmetry of the molecule results in three distinct signals in its ¹³C NMR spectrum.[9] The chemical shifts are sensitive to the electronic environment and can be used to study interactions and reactions.[9]

| Carbon Position | Expected Chemical Shift Range (ppm) |

| C1, C2 (bearing -OH) | 145-155 |

| C3, C6 | 110-120 |

| C4, C5 | 120-130 |

Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will appear at an m/z of 116, which is 6 mass units higher than that of unlabeled catechol (m/z 110). The fragmentation pattern is expected to be similar to unlabeled catechol, with the corresponding fragments also shifted by 6 mass units.

Expected Fragmentation Pattern (Electron Ionization):

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺• | [¹³C₆H₆O₂]⁺• | 116 |

| [M-CO]⁺• | [¹³C₅H₆O]⁺• | 88 |

| [M-CHO]⁺ | [¹³C₅H₅O]⁺ | 87 |

Note: This is a predicted fragmentation pattern based on the known fragmentation of unlabeled catechol.

Experimental Protocols and Applications

This compound is a powerful tool in various research fields, primarily due to its utility as a tracer in metabolic studies and as an internal standard for quantitative analysis.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of catechol and related phenolic compounds in complex matrices such as environmental and biological samples. Its identical chemical behavior to the analyte ensures that it experiences the same matrix effects and extraction efficiencies, while its different mass allows for its distinct detection by a mass spectrometer.

Experimental Workflow for using this compound as an Internal Standard:

Figure 1: General workflow for quantitative analysis using this compound as an internal standard.

Detailed Methodology for Analysis of a Phenolic Analyte (e.g., Bisphenol A):

-

Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of the unlabeled analyte (e.g., Bisphenol A) at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration.

-

Spike each calibration standard and quality control (QC) sample with a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., 1 mL of water or 1 g of tissue homogenate), add the same fixed amount of the this compound internal standard solution as used in the calibration standards.

-

Perform sample extraction using an appropriate technique, such as liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) with a cartridge that retains the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For the analyte (e.g., Bisphenol A): Monitor the transition from the precursor ion (e.g., m/z 227) to a characteristic product ion.

-

For this compound: Monitor the transition from its precursor ion (m/z 116) to a specific product ion.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and this compound.

-

Calculate the ratio of the analyte peak area to the this compound peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Application in Metabolic Pathway and Flux Analysis

This compound is an excellent tracer for studying the metabolic fate of catechol and other aromatic compounds in biological systems, such as microbial degradation pathways. By introducing this compound into a cell culture or environmental sample, researchers can track the incorporation of the 13C label into downstream metabolites using mass spectrometry or NMR. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

Microbial Degradation of Catechol:

Catechol is a central intermediate in the microbial degradation of many aromatic compounds. Bacteria typically employ two main pathways for its degradation: the ortho-cleavage pathway and the meta-cleavage pathway.[10][11][12][13][14]

Figure 2: Microbial degradation pathways of this compound.

Experimental Workflow for 13C-Metabolic Flux Analysis (MFA):

Figure 3: General workflow for 13C-assisted metabolic flux analysis.

Detailed Methodology for Microbial Degradation Study:

-

Cell Culture and Labeling:

-

Grow a microbial culture known to degrade aromatic compounds in a defined minimal medium.

-

Introduce this compound as the sole carbon source or in combination with other unlabeled carbon sources.

-

Incubate the culture under optimal growth conditions (temperature, pH, aeration).

-

Collect cell samples at different time points to monitor the metabolism over time.

-

-

Sample Processing:

-

Rapidly quench the metabolic activity of the collected cell samples, for example, by plunging them into a cold solvent mixture (e.g., methanol/water).

-

Extract the intracellular metabolites using a suitable extraction protocol (e.g., chloroform/methanol/water extraction).

-

-

Analytical Measurement:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). GC-MS analysis often requires prior derivatization of the metabolites to increase their volatility.

-

Acquire full scan mass spectra or targeted MS/MS data to determine the mass isotopomer distributions (MIDs) of key metabolites in the degradation pathway. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms.

-

-

Data Analysis and Flux Calculation:

-

Use the measured MIDs of the metabolites, along with a stoichiometric model of the metabolic network, to calculate the intracellular metabolic fluxes.

-

Specialized software packages are available for 13C-metabolic flux analysis that use iterative algorithms to fit the measured labeling data to the model and estimate the flux distribution that best explains the experimental data.

-

Synthesis of this compound

Uniformly 13C-labeled catechol can be synthesized from uniformly ring-13C-labeled phenol.[15] The synthesis typically involves the ortho-hydroxylation of the labeled phenol. One common method is the Dakin reaction, where a hydroxybenzaldehyde is oxidized with hydrogen peroxide in a basic solution. Therefore, a plausible synthetic route would be the formylation of 13C-labeled phenol to produce 13C-labeled salicylaldehyde, followed by the Dakin oxidation to yield this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers in chemistry, biology, and environmental science. Its unique property of being chemically identical to its natural counterpart while being mass-distinguishable allows for precise and accurate tracing and quantification in complex systems. The detailed methodologies and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of scientific investigations, from elucidating fundamental metabolic pathways to developing robust analytical methods for environmental monitoring and drug development.

References

- 1. Catechol (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Catechol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1520-1 [isotope.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CATECHOL (13C6) CAS#: 115881-16-8 [amp.chemicalbook.com]

- 5. Catechol (13C6, 99%) | CAS 115881-16-8 | LGC Standards [lgcstandards.com]

- 6. Catechol - Wikipedia [en.wikipedia.org]

- 7. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CATECHOL (13C6) | 115881-16-8 [amp.chemicalbook.com]

- 9. This compound | 115881-16-8 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. THE BACTERIAL DEGRADATION OF CATECHOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to Catechol-13C6: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Catechol-13C6, a stable isotope-labeled compound crucial for a variety of research and development applications. This document outlines its fundamental properties, detailed experimental protocols for its use in metabolic tracing studies, and a visualization of a key biological pathway in which it can be studied.

Core Data Presentation

The essential quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value |

| CAS Number | 115881-16-8 |

| Molecular Formula | ¹³C₆H₆O₂ |

| Molecular Weight | 116.16 g/mol |

Introduction to this compound in Research

This compound is a non-radioactive, stable isotope-labeled form of catechol where all six carbon atoms in the benzene ring are the ¹³C isotope. This labeling makes it an invaluable tracer in studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The distinct mass of ¹³C allows for the differentiation of the labeled catechol and its metabolites from their naturally abundant ¹²C counterparts. This is particularly useful in metabolic tracing, drug metabolism studies, and environmental fate analysis.

The primary applications for this compound in a research and drug development context include:

-

Metabolic Pathway Elucidation: Tracing the transformation of catechol within biological systems to identify metabolites and understand enzymatic processes.

-

Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of catechol-containing drug candidates.

-

Environmental Degradation Analysis: Monitoring the breakdown of catechol in various environmental matrices to assess its persistence and transformation products.

Key Signaling Pathway: Catecholamine Biosynthesis and Metabolism

Catechol and its derivatives are central to the catecholamine signaling pathway. Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. Understanding their synthesis and degradation is fundamental in neuroscience and pharmacology. The following diagram illustrates the biosynthesis of catecholamines from tyrosine and their subsequent metabolism. This compound can be used to probe the activity of enzymes like Catechol-O-methyltransferase (COMT) in this pathway.

Experimental Protocols

The following provides a detailed methodology for a typical metabolic tracing experiment using this compound in a cell culture model, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adaptable for various research questions.

Objective: To identify and quantify the metabolites of this compound in a cellular model.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Cultured cells (e.g., HepG2 or other relevant cell line)

-

Phosphate-buffered saline (PBS)

-

Methanol (pre-chilled to -80°C)

-

Internal standard (e.g., a deuterated catechol)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Solvents for extraction and dilution (e.g., ethyl acetate, hexane)

-

GC-MS system with a suitable capillary column

Experimental Workflow Diagram

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a specified confluency (e.g., 80-90%).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final working concentration in the cell culture medium.

-

Remove the existing medium from the cells, wash with PBS, and add the medium containing this compound.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the medium.

-

Wash the cells twice with ice-cold PBS to remove any extracellular this compound.

-

Add pre-chilled (-80°C) methanol to the cells to quench metabolic activity and precipitate proteins.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for GC-MS:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

To the dried residue, add the internal standard.

-

Perform a chemical derivatization to increase the volatility of the catechol and its potential metabolites. For example, add the silylation reagent and incubate at a specified temperature (e.g., 70°C for 1 hour) to form trimethylsilyl (TMS) derivatives.

-

After cooling, the sample is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature gradient program for the GC oven to separate the compounds based on their boiling points and column interactions.

-

Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. This will allow for the identification of potential metabolites based on their mass spectra.

-

Also, use selected ion monitoring (SIM) mode for targeted quantification of this compound and its expected metabolites, monitoring for the specific mass-to-charge ratios of the ¹³C-labeled compounds.

-

-

Data Analysis:

-

Analyze the chromatograms to identify peaks corresponding to this compound and any new peaks that appear over time.

-

Examine the mass spectra of the new peaks. The incorporation of the six ¹³C atoms will result in a mass shift of +6 atomic mass units compared to the unlabeled compound, confirming that these are metabolites of this compound.

-

Quantify the amount of this compound and its metabolites at each time point relative to the internal standard.

-

Plot the concentration of the parent compound and metabolites over time to determine the rate of metabolism.

-

This comprehensive guide provides a solid foundation for researchers and professionals in drug development to utilize this compound effectively in their studies. The provided data, pathway visualization, and detailed experimental protocol are intended to facilitate the design and execution of robust and informative experiments.

An In-depth Technical Guide to the Synthesis of Carbon-13 Labeled Catechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing carbon-13 labeled catechol ([¹³C₆]-catechol). The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative mass spectrometry. This document details two principal methods for the synthesis of [¹³C₆]-catechol, starting from commercially available [¹³C₆]-phenol. For each method, detailed experimental protocols are provided, along with a summary of the quantitative data in structured tables and visualizations of the synthetic pathways.

Introduction

Catechol (1,2-dihydroxybenzene) is a significant structural motif in many natural products and pharmaceuticals. The ability to introduce a carbon-13 isotopic label into the catechol ring provides a powerful tool for researchers to trace the metabolic fate of catechol-containing compounds and to elucidate complex biochemical pathways. This guide focuses on two established synthetic routes for preparing [¹³C₆]-catechol, offering a choice between a high-yielding three-step process and a more traditional multi-step approach.

Synthetic Route 1: Three-Step Synthesis via Derivatization, Ortho-Hydroxylation, and Cleavage

This modern and efficient route for the synthesis of [¹³C₆]-catechol from [¹³C₆]-phenol boasts a high overall yield of approximately 80%. The synthesis involves the protection of the phenolic hydroxyl group, followed by a directed ortho-hydroxylation and subsequent deprotection.

Signaling Pathway Diagram

Commercial Suppliers and Technical Applications of Catechol-¹³C₆: A Guide for Researchers

For researchers, scientists, and drug development professionals, Catechol-¹³C₆ is a critical tool for tracing metabolic pathways and quantifying endogenous compounds. This technical guide provides an overview of commercial suppliers, key product specifications, and a detailed experimental protocol for a common application: the analysis of catechol-O-methyltransferase (COMT) activity.

Catechol-¹³C₆ is a stable isotope-labeled form of catechol, where all six carbon atoms on the benzene ring are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis, particularly in studies of neurotransmitter metabolism and environmental science.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer Catechol-¹³C₆ for research purposes. While availability and specifications can vary, the following table summarizes representative data for key suppliers to facilitate comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | 115881-16-8 | 116.07 | ≥98% | 99 atom % ¹³C | 1 mg, 5 mg, 10 mg |

| LGC Standards (incorporating TRC) | 115881-16-8 | 116.06 | Not specified | Not specified | 1 mg, 2.5 mg, 10 mg |

| Benchchem | 115881-16-8 | 116.07 | Not specified | Not specified | Inquiry for availability |

| BOC Sciences | 115881-16-8 | Not specified | Not specified | Not specified | Inquiry for availability |

| CymitQuimica | 115881-16-8 | 116.07 | Not specified | Not specified | 1 mg, 10 mg, 2500 µg |

Experimental Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Activity Assay

This protocol describes a method for determining the activity of the enzyme COMT, which plays a crucial role in the metabolism of catecholamines, such as dopamine. The assay utilizes Catechol-¹³C₆ as a substrate and quantifies the formation of its O-methylated products, guaiacol-¹³C₆ and veratrole-¹³C₆, using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Catechol-¹³C₆

-

S-adenosyl-L-methionine (SAM), the methyl group donor

-

Recombinant human COMT enzyme

-

Phosphate buffer

-

Ethyl acetate

-

Internal standard (e.g., a deuterated analog of the products)

-

GC-MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a specified concentration of recombinant human COMT enzyme, and SAM.

-

Initiation of Reaction: Start the enzymatic reaction by adding Catechol-¹³C₆ to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for the enzymatic conversion of Catechol-¹³C₆.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.

-

Extraction: Add an internal standard and ethyl acetate to the mixture. Vortex vigorously to extract the methylated products (guaiacol-¹³C₆ and veratrole-¹³C₆) into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Sample Preparation for GC-MS: Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for GC-MS analysis.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of guaiacol-¹³C₆, veratrole-¹³C₆, and the internal standard.

-

Data Analysis: Calculate the amount of each product formed based on the peak areas relative to the internal standard. COMT activity is then expressed as the rate of product formation (e.g., nmol/min/mg protein).

Visualizing the COMT-Mediated Metabolism of Catechol-¹³C₆

The following diagram illustrates the enzymatic reaction and the subsequent steps of the experimental workflow for the COMT activity assay.

Caption: Workflow for COMT activity assay using Catechol-¹³C₆.

Signaling Pathway Context: Dopamine Metabolism

Catechol-¹³C₆ is instrumental in studying the metabolic fate of catecholamines like dopamine. The following diagram depicts the primary metabolic pathway of dopamine, highlighting the role of COMT and monoamine oxidase (MAO). By using labeled catechol as a surrogate, researchers can trace this pathway and investigate the effects of drugs or genetic variations on dopamine metabolism.

Caption: Simplified metabolic pathway of dopamine.

A Technical Guide to Catechol-13C6: Pricing, Availability, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Catechol-13C6, a stable isotope-labeled compound crucial for a variety of research applications. This document covers its commercial availability and pricing, details its role in metabolic studies, and provides generalized experimental protocols for its use.

Introduction to this compound

This compound is a form of catechol in which all six carbon atoms on the benzene ring have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tracer for metabolic and mechanistic studies, particularly in the investigation of pathways involving catecholamines and other phenolic compounds. Unlike radioactive isotopes, stable isotopes like 13C are non-radioactive, making them safer to handle and suitable for in vivo studies in humans. The primary application of this compound lies in its use as an internal standard in mass spectrometry-based quantification and for tracing the metabolic fate of catechol and its derivatives in complex biological systems.

Commercial Availability and Pricing

This compound is available from several specialized chemical suppliers. The pricing and available quantities vary by vendor. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Price |

| BOC Sciences | BLP-016015 | 115881-16-8 | ¹³C₆H₆O₂ | 116.07 g/mol | Inquire | Inquire[1] |

| Cambridge Isotope Laboratories, Inc. | CLM-1520-1 | 115881-16-8 | ¹³C₆H₆O₂ | 116.07 g/mol | Inquire | $470[2] |

| CymitQuimica | 115881-16-8 | C₆H₆O₂ | 116.07 g/mol | 1mg, 10mg, 2500µg | €177.00 (1mg), €914.00 (10mg), €275.00 (2500µg)[3] | |

| LGC Standards | TRC-C215177 | 115881-16-8 | ¹³C₆ H₆ O₂ | 116.07 g/mol | 1 mg, 2.5 mg, 10 mg | Inquire[4][5] |

Applications in Research

The primary utility of this compound lies in its application as a tracer in metabolic studies, particularly those involving phenolic compounds. It allows for the precise tracking of catechol and its derivatives through complex biological systems. For example, it has been employed to investigate dopamine catabolism.

Stable isotope labeling, in general, has become an indispensable tool in both mechanistic and metabolic investigations. Unlike techniques that provide a static snapshot of metabolite concentrations, stable isotope tracers offer dynamic information about metabolic flux, revealing the rates at which molecules are synthesized and broken down. This has been instrumental in advancing our understanding of the metabolism of crucial biomolecules.

Experimental Protocols

While specific experimental designs will vary based on the research question, a general workflow for utilizing this compound in a metabolomics study is outlined below.

General Workflow for Stable Isotope Labeling in Metabolomics

A common application for this compound is in stable isotope labeling (SIL) based metabolomics research. This workflow enhances metabolite annotation and provides an internal standard for quantification.

Experimental Workflow for Isotope Labeling in Metabolomics

Caption: A generalized workflow for a metabolomics experiment using a stable isotope-labeled tracer like this compound.

Detailed Methodologies

1. Introduction of Labeled Compound:

-

In vivo: For animal studies, this compound can be administered through various routes (e.g., oral gavage, intravenous injection). The dosage and timing will depend on the specific metabolic pathway and organism being studied.

-

In vitro: For cell culture experiments, this compound is added to the culture medium at a known concentration.

2. Sample Collection and Metabolite Extraction:

-

At predetermined time points, biological samples (e.g., plasma, urine, tissues, cells) are collected.

-

Metabolism is quenched rapidly, often using cold methanol or other organic solvents, to prevent further enzymatic activity.

-

Metabolites are then extracted from the samples using appropriate solvent systems (e.g., methanol/water, acetonitrile/water).

3. Mass Spectrometry Analysis:

-

The extracted metabolites are analyzed by a high-resolution mass spectrometer, typically coupled with liquid chromatography (LC-MS) for separation.

-

The mass spectrometer is set to detect the mass-to-charge ratios (m/z) of the unlabeled (endogenous) catechol and its metabolites, as well as the 13C-labeled counterparts.

4. Data Analysis:

-

The data is processed to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition).

-

The ratio of labeled to unlabeled metabolites provides information on the rate of metabolic conversion (flux).

Signaling Pathways

Catechol is a precursor to catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. These molecules are involved in a wide range of physiological and pathological processes.

Catecholamine Biosynthesis and Metabolism

The synthesis of catecholamines begins with the amino acid tyrosine. The metabolic breakdown of catecholamines is primarily carried out by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Catecholamine Metabolism Pathway

Caption: A simplified diagram of the catecholamine biosynthesis and metabolism pathway.

By using this compound, researchers can trace the flow of the labeled carbon atoms through these pathways, providing quantitative data on the activity of enzymes like COMT and MAO under various physiological or pathological conditions. This information is critical for understanding the dysregulation of catecholamine signaling in diseases such as hypertension, heart failure, anxiety, and neurodegenerative disorders.[6]

References

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Catechol-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Catechol-13C6. Given that this compound is an isotopically labeled version of catechol, its chemical and toxicological properties are considered analogous to the unlabeled compound. Therefore, the safety data and handling procedures outlined in this document are based on the well-established data for catechol.

Hazard Identification and Classification

Catechol is a hazardous substance that presents significant health risks upon exposure. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Classification of Catechol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | 1B | H350: May cause cancer.[1] |

GHS Pictograms:

-

Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

-

Corrosion: Represents the risk of serious eye damage or skin corrosion.

-

Health Hazard: Denotes carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.

-

Exclamation Mark: Indicates irritant (skin and eye), skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Caption: GHS Hazard Classification and Pictograms for Catechol.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 120-80-9 (for unlabeled Catechol) |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol |

| Appearance | Colorless, crystalline solid |

| Odor | Slight phenolic odor |

| Melting Point | 105 °C (221 °F)[2] |

| Boiling Point | 245.5 °C (473.9 °F)[2] |

| Flash Point | 127.22 °C (261 °F) - Closed Cup[2] |

| Specific Gravity | 1.344 |

| Solubility | Soluble in water |

Toxicological Data

Catechol is acutely toxic and poses a long-term health risk as a suspected mutagen and carcinogen. The following table summarizes key toxicological data.

| Toxicity Metric | Value | Species |

| LD50 Oral | 260 mg/kg | Rat[1] |

| LD50 Dermal | 800 mg/kg | Rabbit[1] |

| LC50 Inhalation | No data available | |

| Intraperitoneal LD50 | 247 mg/kg | Mouse[1] |

| Subcutaneous LD50 | 110 mg/kg | Rat[1] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount to minimize exposure and ensure laboratory safety when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Hand Protection: Wear two pairs of nitrile gloves.

-

Eye Protection: Use safety glasses with side shields or chemical safety goggles.

-

Skin and Body Protection: A fully fastened lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider Tyvek sleeves or a chemical-resistant apron.

-

Respiratory Protection: If working outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is required.

Weighing and Dissolving Solid this compound

The process of weighing and dissolving solid (powdered) this compound presents a high risk of aerosolization and contamination.

Procedure:

-

Preparation: Designate a specific work area within a certified chemical fume hood for handling this compound. Cover the work surface with an absorbent, disposable bench liner.

-

Taring the Container: Place a labeled, sealable container on the analytical balance and tare it.

-

Adding the Powder: In the chemical fume hood, carefully add the approximate amount of this compound to the tared container. Avoid creating dust.

-

Sealing and Weighing: Securely close the container and move it to the analytical balance to obtain the precise weight.

-

Dissolving: Return the sealed container to the chemical fume hood. Add the desired solvent to the container and seal it again before mixing.

Caption: Standard workflow for safely weighing and dissolving solid this compound.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated PPE, bench liners, and weighing papers should be collected in a designated, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.

Mechanism of Toxicity: Signaling Pathway

The genotoxicity of catechol is a significant concern. Its mechanism involves metabolic activation to a reactive intermediate that can damage DNA.

Catechol can be oxidized to form catechol ortho-quinones. These quinones are electrophilic and can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form depurinating DNA adducts.[1] The formation of these adducts can lead to apurinic sites in the DNA, which, if not repaired, can result in mutations during DNA replication and potentially initiate carcinogenesis.

Caption: Signaling pathway illustrating the genotoxic mechanism of catechol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment and the development of laboratory-specific Standard Operating Procedures (SOPs). Always consult the most recent Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for guidance.

References

The Unseen Journey: A Technical Guide to the Applications of Catechol-13C6 in Environmental Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of uniformly ring-labeled Catechol-13C6 as a powerful tool in environmental science. By tracing the path of this stable isotope-labeled compound, researchers can unlock a deeper understanding of the fate, transport, and biodegradation of catechol and related aromatic pollutants in complex environmental matrices. This guide provides a summary of key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate the design and implementation of robust environmental studies.

Tracing the Fate of Catechol in the Environment

Catechol is a common intermediate in the microbial degradation of numerous aromatic compounds, both natural and anthropogenic. Its fate in the environment is a critical aspect of understanding the bioremediation of pollutants. The use of this compound allows for the precise tracking of its transformation and incorporation into microbial biomass and soil organic matter, providing unambiguous evidence of its metabolic pathways.

Quantitative Insights into Catechol Degradation

Stable isotope tracing enables the quantification of degradation rates, mineralization to CO2, and incorporation into various environmental compartments. While specific data for this compound is dispersed across various studies, the following table summarizes representative quantitative data from studies using isotopically labeled catechol (specifically 14C-labeled catechol, which provides a close proxy for the behavior of the carbon skeleton) to illustrate the types of quantitative outcomes that can be achieved.

| Parameter | Soil Type | Incubation Time | Result | Isotope Used |

| Mineralization to CO2 | Arable Soil | 3 months | 25% of initial catechol | 14C |

| Forest Soil | 3 months | 15% of initial catechol | 14C | |

| Incorporation into Humic Acids | Arable Soil | 3 months | 10% of initial catechol | 14C |

| Forest Soil | 3 months | 18% of initial catechol | 14C | |

| Incorporation into Fulvic Acids | Arable Soil | 3 months | 8% of initial catechol | 14C |

| Forest Soil | 3 months | 12% of initial catechol | 14C | |

| Incorporation into Humin | Arable Soil | 3 months | 20% of initial catechol | 14C |

| Forest Soil | 3 months | 25% of initial catechol | 14C | |

| Incorporation into Earthworm Tissue | Arable Soil | 3 months | 1.5% of initial catechol | 14C |

| Forest Soil | 3 months | 0.8% of initial catechol | 14C |

This data is adapted from studies using 14C-labeled catechol and is presented to be illustrative of the quantitative analysis possible with isotopic labeling.

Experimental Protocols for Tracing this compound

The following sections provide detailed methodologies for conducting experiments to trace the fate of this compound in environmental samples.

Protocol 1: Soil Microcosm Incubation for Biodegradation Analysis

This protocol outlines the steps for a laboratory-based soil microcosm experiment to assess the biodegradation of this compound.

1. Soil Collection and Preparation:

- Collect soil samples from the target environment (e.g., a contaminated site, agricultural field).

- Sieve the soil (2 mm mesh) to remove large debris and homogenize.

- Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) and pre-incubate for 7 days in the dark at a controlled temperature (e.g., 25°C) to allow the microbial community to stabilize.

2. Microcosm Setup:

- Weigh a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into sterile glass jars.

- Prepare a stock solution of this compound in a minimal volume of sterile water.

- Spike the soil in each microcosm with the this compound solution to achieve the desired final concentration (e.g., 100 µg/g soil). Ensure even distribution.

- Include control microcosms:

- Killed Control: Autoclaved soil spiked with this compound to assess abiotic degradation.

- Unspiked Control: Live soil without this compound to measure background CO2 evolution and organic matter content.

- Seal the jars, allowing for gas exchange through a filter or using a setup to trap evolved CO2.

3. Incubation and Sampling:

- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 0, 1, 3, 7, 14, and 28 days).

- At each sampling time point, destructively sample triplicate microcosms for each treatment.

- For mineralization analysis, trap the evolved CO2 in a sodium hydroxide (NaOH) solution. The 13C content of the trapped CO2 can be analyzed by Isotope Ratio Mass Spectrometry (IRMS).

4. Extraction of this compound and its Metabolites:

- Extract a subsample of soil (e.g., 10 g) with a suitable solvent system (e.g., acetone:water mixture).

- Shake or sonicate the mixture, then centrifuge to separate the soil from the supernatant.

- Collect the supernatant and repeat the extraction process twice more.

- Combine the supernatants and concentrate the extract under a stream of nitrogen gas.

5. Sample Analysis by GC-MS:

- Derivatization: The hydroxyl groups of catechol and its metabolites are highly polar and require derivatization prior to GC-MS analysis. Silylation is a common and effective method.

- Evaporate the concentrated extract to dryness.

- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

- Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

- GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

- Use a suitable capillary column (e.g., DB-5ms).

- Program the oven temperature to separate the target analytes.

- Operate the mass spectrometer in full-scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify this compound and its known metabolites by tracking their specific m/z values, accounting for the mass increase due to the 13C atoms.

Visualizing Environmental Processes

Diagrams are essential for illustrating the complex interactions and pathways involved in the environmental fate of this compound. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Catechol Biodegradation Pathways

Catechol is primarily degraded by microorganisms through two main ring-cleavage pathways: the ortho-cleavage and the meta-cleavage pathway. The following diagram illustrates these key metabolic routes.

Caption: Microbial degradation pathways of this compound.

Experimental Workflow for Stable Isotope Probing

The following diagram outlines the logical flow of a typical stable isotope probing (SIP) experiment using this compound in a soil matrix.

Caption: Workflow for a this compound SIP experiment.

This technical guide provides a foundational understanding of the application of this compound in environmental science. By employing the described protocols and analytical methods, researchers can gain valuable insights into the biogeochemical cycling of an important class of aromatic compounds, ultimately contributing to the development of more effective bioremediation strategies and a clearer picture of pollutant fate in the environment.

The Pivotal Role of Catechol-¹³C₆ in Elucidating Dopamine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Catechol-¹³C₆ and its precursors, such as ¹³C₆-L-DOPA and ¹³C₆-Tyrosine, in the intricate study of dopamine metabolism. The use of stable isotope labeling has revolutionized our ability to dynamically trace the synthesis, release, and catabolism of dopamine in vivo, offering unparalleled insights for neurobiology and the development of novel therapeutics for a myriad of neurological and psychiatric disorders.

Introduction to Stable Isotope Tracing in Dopamine Research

Dopamine, a critical catecholamine neurotransmitter, plays a fundamental role in motor control, motivation, reward, and cognitive function. Dysregulation of dopamine metabolism is a hallmark of several debilitating conditions, including Parkinson's disease, schizophrenia, and addiction. Traditional methods for studying dopamine dynamics often provide static snapshots of neurotransmitter levels. Stable isotope tracing, however, allows for the direct measurement of metabolic fluxes, providing a dynamic and quantitative understanding of the entire dopamine lifecycle.[1][2]

By introducing a non-radioactive, heavy isotope-labeled precursor into a biological system, researchers can track the incorporation of the label into dopamine and its subsequent metabolites. Catechol-¹³C₆, or more commonly, its biosynthetic precursors like ¹³C₆-L-DOPA or ¹³C₆-Tyrosine, serve as ideal tracers. The six ¹³C atoms on the catechol ring create a distinct mass shift that is readily detectable by mass spectrometry, enabling the differentiation of newly synthesized molecules from the endogenous, unlabeled pool.

Key Metabolic Pathways of Dopamine

Understanding the metabolic fate of dopamine is crucial for interpreting data from tracer studies. The primary pathways involve a series of enzymatic conversions, which can be effectively traced using ¹³C-labeled catechols.

Dopamine Synthesis Pathway

Dopamine Metabolism Pathway

Experimental Protocols

A typical in vivo study to measure dopamine turnover using a ¹³C₆-labeled tracer involves several key steps, from surgical preparation to sample analysis. The following protocols are synthesized from established methodologies in the field.[3][4][5][6]

Animal Model and Surgical Procedure

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Anesthesia is induced with isoflurane or a combination of ketamine/xylazine.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted in the brain region of interest, typically the striatum, a region rich in dopaminergic terminals.

-

Recovery: Animals are allowed to recover for at least 24-48 hours post-surgery before the microdialysis experiment.

In Vivo Microdialysis

-

Probe Insertion: A microdialysis probe (e.g., 2 mm active membrane) is inserted through the guide cannula into the striatum.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Stabilization: The system is allowed to stabilize for at least 1-2 hours to achieve a steady baseline of dopamine and its metabolites.

-

Tracer Administration: The ¹³C₆-labeled tracer (e.g., ¹³C₆-L-DOPA) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Sample Collection: Microdialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., ascorbic acid or perchloric acid) to prevent catecholamine degradation.[3] Samples are immediately frozen and stored at -80°C until analysis.

Experimental Workflow for In Vivo Microdialysis

Sample Preparation and LC-MS/MS Analysis

-

Sample Thawing and Internal Standard Spiking: Samples are thawed on ice, and a known concentration of a stable isotope-labeled internal standard (e.g., d₄-dopamine, d₃-DOPAC, d₅-HVA) is added to each sample for accurate quantification.[4][7]

-

Derivatization (Optional): For enhanced chromatographic separation and mass spectrometric sensitivity, samples may be derivatized.[7][8]

-

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for analysis.

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate dopamine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent or acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the unlabeled (¹²C) and labeled (¹³C₆) analytes and their corresponding internal standards. The specific precursor-to-product ion transitions for each compound are monitored.

Data Presentation and Interpretation

The primary output of these studies is the time-course of the concentrations of both endogenous (¹²C) and newly synthesized (¹³C₆) dopamine and its metabolites. This data allows for the calculation of various kinetic parameters, providing a detailed picture of dopamine dynamics.

Quantitative Data Summary

The following tables present hypothetical yet representative data that could be obtained from an in vivo microdialysis study in the rat striatum following the administration of ¹³C₆-L-DOPA.

Table 1: LC-MS/MS MRM Transitions for ¹²C and ¹³C₆-labeled Dopamine and Metabolites

| Compound | Isotope | Precursor Ion (m/z) | Product Ion (m/z) |

| Dopamine | ¹²C | 154.1 | 137.1 |

| ¹³C₆ | 160.1 | 143.1 | |

| DOPAC | ¹²C | 169.1 | 123.1 |

| ¹³C₆ | 175.1 | 129.1 | |

| HVA | ¹²C | 183.1 | 137.1 |

| ¹³C₆ | 189.1 | 143.1 | |

| 3-MT | ¹²C | 168.1 | 137.1 |

| ¹³C₆ | 174.1 | 143.1 |

Table 2: Representative Concentrations of ¹²C and ¹³C₆-Dopamine in Striatal Microdialysates

| Time (min) | ¹²C-Dopamine (pg/µL) | ¹³C₆-Dopamine (pg/µL) | % Labeled Dopamine |

| 0 | 5.2 ± 0.4 | 0 | 0% |

| 20 | 5.1 ± 0.5 | 1.8 ± 0.2 | 26.1% |

| 40 | 4.9 ± 0.4 | 4.5 ± 0.6 | 47.9% |

| 60 | 4.8 ± 0.5 | 6.2 ± 0.7 | 56.4% |

| 80 | 4.7 ± 0.4 | 5.8 ± 0.6 | 55.2% |

| 100 | 4.8 ± 0.5 | 4.9 ± 0.5 | 50.5% |

| 120 | 4.9 ± 0.4 | 3.7 ± 0.4 | 43.0% |

Calculation of Dopamine Turnover Rate

The rate of appearance of ¹³C₆-dopamine and the rate of disappearance of ¹²C-dopamine can be used to calculate the fractional turnover rate (k) and the absolute turnover rate of dopamine.

Logical Relationship for Turnover Calculation

Applications in Research and Drug Development

The use of Catechol-¹³C₆ and its precursors in dopamine metabolism studies has significant implications for:

-

Understanding Disease Pathophysiology: Quantifying alterations in dopamine synthesis, release, and clearance in animal models of Parkinson's disease, schizophrenia, and other neurological disorders.

-

Pharmacodynamic Studies: Assessing the in vivo effects of novel drugs on dopamine turnover. For example, evaluating the efficacy of MAO or COMT inhibitors by measuring changes in the flux through these metabolic pathways.

-

Elucidating Neurotransmitter Interactions: Investigating the influence of other neurotransmitter systems (e.g., serotonin, glutamate) on dopamine dynamics.

-

Target Validation: Confirming that a drug candidate engages its intended target and produces the desired downstream effect on dopamine metabolism.

Conclusion

The application of stable isotope tracing with ¹³C₆-labeled catechols, coupled with advanced analytical techniques like in vivo microdialysis and LC-MS/MS, provides an exceptionally powerful platform for the quantitative investigation of dopamine metabolism. This approach offers a dynamic and detailed view of dopamine synthesis, release, and catabolism that is unattainable with conventional methods. For researchers and drug development professionals, these techniques are indispensable for unraveling the complexities of dopaminergic neurotransmission and for accelerating the discovery of new and effective treatments for a wide range of brain disorders.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring of dopamine and its metabolites in brain microdialysates: method combining freeze-drying with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 7. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Quantification of Catecholamines in Human Plasma using Catechol-13C6 as an Internal Standard by LC-MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catecholamines, including dopamine, epinephrine, and norepinephrine, are crucial biomarkers for various physiological and pathological conditions. Their accurate quantification in biological matrices such as plasma is essential for clinical research and diagnostics, particularly in areas like oncology and neurology. This document outlines a detailed protocol for the sensitive and accurate quantification of catecholamines in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with Catechol-13C6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high precision and accuracy.[1][2][3]

While various deuterated internal standards are commonly employed for catecholamine analysis, this compound serves as a reliable alternative, offering a distinct mass shift and minimizing the potential for isotopic exchange. This protocol is based on established methodologies for catecholamine analysis and is adaptable to standard LC-MS platforms equipped with a triple quadrupole mass spectrometer.

Experimental Workflow

The overall experimental workflow for the analysis of catecholamines in plasma is depicted below. It encompasses sample preparation, LC-MS analysis, and data processing.

Caption: A schematic of the analytical workflow.

Catecholamine Metabolism Pathway

Understanding the metabolic pathway of catecholamines is essential for interpreting the quantitative data in a biological context. The major steps in the synthesis and degradation of dopamine, norepinephrine, and epinephrine are illustrated below.

Caption: The biosynthesis and metabolism of catecholamines.

Detailed Experimental Protocol

1. Materials and Reagents

-

This compound (Internal Standard)

-

Dopamine, Epinephrine, Norepinephrine standards

-

Human plasma (with appropriate anticoagulant, e.g., EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Ammonium acetate

-

Refrigerated centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dopamine, epinephrine, norepinephrine, and this compound in 0.1 M HCl.

-

Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 0.1 M HCl or mobile phase A) to prepare a series of calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the middle of the calibration curve range.

3. Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for catecholamine extraction from plasma.[2][4]

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 500 µL of plasma, add a predetermined amount of the this compound internal standard working solution.

-

Pre-treatment: Add 500 µL of 10 mM ammonium acetate and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis WCX, 10 mg) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water or an aqueous buffer.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge twice with 500 µL of water.

-

Wash the cartridge with 500 µL of a suitable organic solvent like 2-propanol or methanol.[4]

-

-

Elution: Elute the catecholamines and the internal standard with an appropriate elution solvent. A common elution solvent is 125 µL of 15% 2-propanol in 0.3% formic acid, repeated twice.[4]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2] Vortex to ensure complete dissolution.

-

Centrifugation: Centrifuge the reconstituted sample to pellet any particulates before transferring the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 or PFP, e.g., 2.1 x 100 mm, <2 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of catecholamines |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument (e.g., 0.5 - 3.5 kV) |

| Source Temperature | Optimized for instrument (e.g., 150 - 500°C) |

| Desolvation Gas Flow | Optimized for instrument |

Table 3: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dopamine | 154.1 | 137.1 |

| Epinephrine | 184.1 | 166.1 |

| Norepinephrine | 170.1 | 152.1 |

| This compound | 117.1 | 99.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

5. Data Analysis and Quantification

-

Integrate the peak areas of the analytes and the this compound internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.[2]

-

Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics

The following tables summarize typical performance characteristics for the quantitative analysis of catecholamines in plasma using LC-MS/MS with stable isotope-labeled internal standards.

Table 4: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Linearity Range (pg/mL) | R² | LLOQ (pg/mL) |

| Dopamine | 15 - 1000 | > 0.99 | 10 - 15 |

| Epinephrine | 25 - 1000 | > 0.99 | 15 - 25 |

| Norepinephrine | 30 - 2500 | > 0.99 | 20 - 30 |

Data compiled from multiple sources demonstrating typical assay performance.[5]

Table 5: Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Dopamine | < 7% | < 7% | 90 - 110% |

| Epinephrine | < 7% | < 7% | 90 - 110% |

| Norepinephrine | < 7% | < 7% | 90 - 110% |

Data compiled from multiple sources demonstrating typical assay performance.[5]

Table 6: Recovery

| Analyte | Recovery (%) |

| Dopamine | 91.1 - 109.7% |

| Epinephrine | 91.1 - 109.7% |

| Norepinephrine | 91.1 - 109.7% |

Data compiled from multiple sources demonstrating typical assay performance.[3]

Conclusion

This protocol provides a robust and reliable method for the quantification of dopamine, epinephrine, and norepinephrine in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the high levels of accuracy and precision required in clinical research and drug development. The detailed steps for sample preparation, LC-MS/MS analysis, and data processing, along with the expected performance characteristics, offer a comprehensive guide for researchers and scientists. Adherence to this protocol, with appropriate optimization for specific laboratory instrumentation, will enable the generation of high-quality, reproducible data for catecholamine analysis.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Catecholamine Analysis using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholamines, including epinephrine (adrenaline), norepinephrine (noradrenaline), and dopamine, are crucial biogenic amines that function as neurotransmitters and hormones, playing a vital role in regulating physiological processes such as cardiovascular function, stress response, and mood. The accurate quantification of these molecules in biological matrices like plasma and urine is essential for the diagnosis and monitoring of various pathological conditions, including pheochromocytoma, paraganglioma, and neuroblastoma, as well as for research in neuroscience and pharmacology.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for catecholamine analysis due to its high sensitivity, specificity, and accuracy. This method involves the use of stable isotope-labeled internal standards, which are chemically identical to the analytes of interest but have a different mass. These internal standards are added to the sample at the beginning of the sample preparation process and co-elute with the endogenous analytes, allowing for precise quantification by correcting for matrix effects and variations in extraction recovery.

While the term "Catechol-13C6" refers to a catechol ring labeled with six carbon-13 isotopes, it is important to note that the most common practice in isotope dilution mass spectrometry for catecholamines is the use of deuterated analogs of the specific catecholamines (e.g., Norepinephrine-d6, Epinephrine-d3, Dopamine-d4) as internal standards. These deuterated standards are commercially available and extensively validated for this application. This application note will detail protocols and data for the analysis of catecholamines using this established isotope dilution LC-MS/MS methodology.

Experimental Protocols

Two primary methods for sample preparation are detailed below: Solid-Phase Extraction (SPE) for plasma samples and Liquid-Liquid Extraction (LLE) for urine samples.

Protocol 1: Solid-Phase Extraction (SPE) of Catecholamines from Human Plasma

This protocol is adapted from established methods for the extraction of catecholamines from plasma using weak cation exchange SPE.[1]

Materials:

-

Weak Cation Exchange (WCX) SPE cartridges

-

Plasma samples, stored at -80°C

-

Internal Standard (IS) solution (containing deuterated norepinephrine, epinephrine, and dopamine in a suitable solvent)

-

0.5M EDTA and 317 mg/mL sodium metabisulfite stabilizer solution

-

0.5% Formic acid in acetonitrile (cold)

-

100 mM Ammonium phosphate buffer (pH 10)

-

1% Ammonium hydroxide in 95% methanol

-

1% Ammonium hydroxide in 95% acetonitrile

-

1% Ammonium hydroxide in 30% acetonitrile

-

5% Formic acid in methanol

-

0.1% Formic acid in water

-

Vacuum manifold for SPE

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: Thaw frozen plasma samples on ice. Add 2% v/v of the stabilizer solution to the plasma samples, calibrators, and quality controls.

-

To 750 µL of the pre-treated sample, add 50 µL of the internal standard solution mix.

-

Add 1.5 mL of cold 0.5% formic acid in acetonitrile to the SPE cartridge.

-

Mix the sample and internal standard solution 3-5 times with a pipette.

-

Allow the mixture to stand for 5 minutes.

-

SPE Cartridge Conditioning and Loading:

-

Condition the WCX SPE cartridge with the appropriate conditioning solutions as per the manufacturer's instructions.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge sequentially with:

-

2 mL of 1% ammonium hydroxide in 95% methanol

-

2 mL of 1% ammonium hydroxide in 95% acetonitrile

-

2 mL of 1% ammonium hydroxide in 30% acetonitrile

-

-

Dry the cartridge under full vacuum for 5 minutes.

-

-

Elution:

-

Elute the catecholamines with 3 x 500 µL of 5% formic acid in methanol.

-

Apply a vacuum at 5” Hg for 60 seconds at the end of the elution.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 100 µL of 0.1% formic acid in water. The use of silanized glassware is recommended for optimal recovery.[2]

-

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of Catecholamines from Human Urine

This protocol describes a simple and efficient LLE method for the extraction of catecholamines from urine.[3][4]

Materials:

-

Urine samples, centrifuged

-

Internal Standard (IS) solution (containing deuterated norepinephrine, epinephrine, and dopamine in a suitable solvent)

-

Complexing reagent solution (e.g., 2 g/L 2-aminoethyl diphenylboronate)

-

Acetic acid

-

Ethyl acetate

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 1.0 mL of centrifuged urine in a centrifugation tube, add 50 µL of the internal standard solution.

-

Add 1600 µL of the complexing reagent solution.

-

Adjust the pH of the mixture to 9.5 using acetic acid.

-

Vortex the tube for 60 seconds.

-

Extraction: Add 1.5 mL of ethyl acetate to the tube.

-

Vortex the tube vigorously and then centrifuge to separate the phases.

-

Collection and Evaporation: Carefully transfer 800 µL of the upper organic supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the initial mobile phase (e.g., 2 mM ammonium formate in water with 0.1% formic acid).

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of catecholamines using isotope dilution LC-MS/MS.

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Norepinephrine | Epinephrine | Dopamine |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5] | 1 pg/mL[5] | 5 pg/mL[5] |

| **Linearity Range (R²) ** | > 0.99[2] | > 0.99[2] | > 0.99[2] |

| Intra-assay Precision (%CV) | 6.2 - 6.9%[5] | 4.8 - 10.0%[5] | 3.2 - 13.1%[5] |

| Inter-assay Precision (%CV) | < 15% | < 15% | < 15% |

| Recovery | 91.1 - 109.7%[5] | 91.1 - 109.7%[5] | 91.1 - 109.7%[5] |

Table 2: Example MRM Transitions for Catecholamines and their Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Norepinephrine | 170.1 | 152.1 |

| Norepinephrine-d6 | 176.1 | 158.1 |

| Epinephrine | 184.1 | 166.1 |

| Epinephrine-d3 | 187.1 | 169.1 |

| Dopamine | 154.1 | 137.1 |

| Dopamine-d4 | 158.1 | 141.1 |

Note: MRM transitions should be optimized for the specific instrument used.

Visualizations

Catecholamine Biosynthesis Pathway```dot

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Norepinephrine [label="Norepinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epinephrine [label="Epinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tyrosine -> L_DOPA [label="Tyrosine\nHydroxylase (TH)"]; L_DOPA -> Dopamine [label="DOPA\nDecarboxylase (DDC)"]; Dopamine -> Norepinephrine [label="Dopamine β-\nHydroxylase (DBH)"]; Norepinephrine -> Epinephrine [label="Phenylethanolamine\nN-methyltransferase (PNMT)"]; }

Caption: General workflow for catecholamine analysis.

Adrenergic Signaling Pathway

Caption: Simplified adrenergic signaling cascade.

References

Application Note: Metabolic Flux Analysis of Catechol Biodegradation using Catechol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with stable isotopes, such as ¹³C, researchers can trace the path of carbon atoms through a metabolic network. This provides a detailed snapshot of cellular physiology, which is invaluable for metabolic engineering, disease research, and understanding microbial processes.[1][2][3]

Catechol is a central intermediate in the microbial degradation of numerous aromatic compounds, including pollutants like benzene, toluene, and phenols. Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved sophisticated pathways to catabolize catechol and use it as a sole carbon and energy source.[4][5][6] Understanding the flux distribution through these degradative pathways is critical for applications in bioremediation and biotransformation.

This application note provides a detailed experimental design and protocol for using fully labeled Catechol-¹³C₆ as a tracer to investigate the metabolic flux distribution in Pseudomonas putida. Specifically, it focuses on quantifying the flux split between the two primary catechol degradation routes: the ortho-cleavage pathway and the meta-cleavage pathway .

Principle and Application

Pseudomonas putida catabolizes catechol through two distinct oxidative cleavage pathways, as shown in the diagram below.[4][7]

-

Ortho-cleavage Pathway (β-ketoadipate pathway): Catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. The resulting intermediates are ultimately converted into succinyl-CoA and acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle.

-

Meta-cleavage Pathway: Catechol is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. This pathway yields pyruvate and acetaldehyde, which also feed into central carbon metabolism.[7]